Cas no 1227581-85-2 (2-Amino-4-iodo-3-(trifluoromethyl)pyridine)

2-Amino-4-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery for optimizing bioactive molecules. The iodine substituent provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. The amino group offers additional reactivity for derivatization, enabling the synthesis of diverse heterocyclic scaffolds. This compound is particularly useful in the development of fluorinated analogs for probing structure-activity relationships. Its well-defined reactivity profile and stability under standard conditions make it a reliable intermediate for medicinal chemistry and material science applications.
2-Amino-4-iodo-3-(trifluoromethyl)pyridine structure
1227581-85-2 structure
Product Name:2-Amino-4-iodo-3-(trifluoromethyl)pyridine
CAS No:1227581-85-2
MF:C6H4F3IN2
MW:288.009043693542
MDL:MFCD16606193
CID:4563903
PubChem ID:118703967
Update Time:2025-05-25

2-Amino-4-iodo-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-iodo-3-(trifluoromethyl)pyridine
    • FCH1343513
    • 4-Iodo-3-(trifluoromethyl)pyridin-2-amine
    • AKOS027347900
    • 1227581-85-2
    • AS-64854
    • SCHEMBL21856159
    • CS-0457345
    • XZYHKWUVUCEPCP-UHFFFAOYSA-N
    • D93368
    • 2-Amino-4-iodo-3-(trifluoromethyl)pyridine
    • MDL: MFCD16606193
    • Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12)
    • InChI Key: XZYHKWUVUCEPCP-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C(C=1C(F)(F)F)N

Computed Properties

  • Exact Mass: 287.93713g/mol
  • Monoisotopic Mass: 287.93713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 2

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2-Amino-4-iodo-3-(trifluoromethyl)pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1227581-85-2)2-Amino-4-iodo-3-(trifluoromethyl)pyridine
Order Number:A905155
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:19
Price ($):705.0
Email:sales@amadischem.com

Additional information on 2-Amino-4-iodo-3-(trifluoromethyl)pyridine

Recent Advances in the Application of 2-Amino-4-iodo-3-(trifluoromethyl)pyridine (CAS: 1227581-85-2) in Chemical Biology and Pharmaceutical Research

2-Amino-4-iodo-3-(trifluoromethyl)pyridine (CAS: 1227581-85-2) is a highly versatile heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This research briefing provides an overview of the latest developments involving this compound, focusing on its synthesis, reactivity, and biological activities as reported in recent literature.

The trifluoromethyl and iodo substituents on the pyridine ring confer distinctive electronic and steric properties to this molecule, making it a valuable building block for the construction of more complex pharmacophores. Recent studies have demonstrated its utility as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antiviral agents. The presence of both amino and halogen functional groups allows for diverse derivatization strategies through cross-coupling reactions and nucleophilic substitutions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed 2-Amino-4-iodo-3-(trifluoromethyl)pyridine as a core scaffold for developing novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's ability to participate in palladium-catalyzed coupling reactions enabled efficient diversification of the pyridine core, leading to several potent analogs with improved selectivity profiles. Molecular docking studies revealed that the trifluoromethyl group plays a crucial role in enhancing binding affinity through favorable hydrophobic interactions with the target protein.

Another significant application was reported in the field of antiviral research, where derivatives of this compound showed promising activity against RNA viruses. The electron-withdrawing nature of the trifluoromethyl group was found to enhance the metabolic stability of the resulting drug candidates, addressing a common challenge in antiviral drug development. Recent structure-activity relationship (SAR) studies have provided valuable insights into optimizing the pharmacological properties of these derivatives.

From a synthetic chemistry perspective, novel methodologies have been developed to improve the efficiency of producing 2-Amino-4-iodo-3-(trifluoromethyl)pyridine and its derivatives. A 2024 publication in Organic Letters described a streamlined one-pot synthesis approach that significantly reduces production costs while maintaining high purity. This advancement is particularly important for scaling up production to meet the growing demand in pharmaceutical research and development.

The compound's potential extends beyond small molecule therapeutics, with recent investigations exploring its use in radiopharmaceuticals. The iodine atom presents opportunities for radioiodination, making it a candidate for developing diagnostic imaging agents. Preliminary studies have shown promising results in targeting specific biomarkers associated with certain cancers, though further clinical validation is required.

As research continues to uncover new applications for 2-Amino-4-iodo-3-(trifluoromethyl)pyridine, its importance in chemical biology and drug discovery is expected to grow. Future directions may include exploring its use in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. The compound's unique combination of reactivity and stability positions it as a valuable tool for medicinal chemists addressing complex therapeutic challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1227581-85-2)2-Amino-4-iodo-3-(trifluoromethyl)pyridine
A905155
Purity:99%
Quantity:250mg
Price ($):705.0
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